Allosteric Binding Mode vs. Orthosteric Inhibitors: FM26's Unique Ligand-Receptor Interaction
FM26 binds to a unique allosteric pocket within the RORγt ligand-binding domain (LBD), a mode of action confirmed by X-ray co-crystallography (PDB: 6SAL) [1]. This pocket is distinct from the orthosteric ligand-binding site targeted by endogenous sterol ligands and many synthetic inhibitors like VTP-43742. In contrast, the allosteric inhibitor MRL-871 binds to a different allosteric region. The structural data reveals that FM26's binding induces a unique conformational shift in the receptor, distinct from that of MRL-871 or orthosteric antagonists [1].
| Evidence Dimension | Ligand Binding Site on RORγt LBD |
|---|---|
| Target Compound Data | Unique allosteric pocket (confirmed by PDB: 6SAL) |
| Comparator Or Baseline | MRL-871: Distinct allosteric pocket (PDB: 4WQP); VTP-43742: Orthosteric binding site (structure not publicly available in complex with RORγt, but characterized as an orthosteric ligand in literature) |
| Quantified Difference | FM26's binding pocket is distinct from the orthosteric site (endogenous ligand site) and also distinct from the MRL-871 allosteric site. |
| Conditions | X-ray co-crystallography of RORγt LBD with FM26 |
Why This Matters
A unique allosteric binding site allows for distinct modulation of receptor activity and can circumvent resistance mechanisms or off-target effects associated with orthosteric ligands, making FM26 a valuable tool for dissecting RORγt biology.
- [1] Meijer, F. A.; Doveston, R. G.; de Vries, R. M. J. M.; Vos, G. M.; Vos, A. A. A.; Leysen, S.; Scheepstra, M.; Ottmann, C.; Milroy, L. G.; Brunsveld, L. Ligand-Based Design of Allosteric Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists. *J. Med. Chem.* **2020**, *63* (1), 241–259. View Source
